Cas no 2089665-57-4 (Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate)

Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a brominated tetrahydroisoquinoline derivative with significant utility in pharmaceutical and organic synthesis. The compound serves as a versatile intermediate for constructing complex heterocyclic frameworks, particularly in the development of bioactive molecules. Its ethyl ester group enhances solubility and reactivity, facilitating further functionalization, while the bromo substituent at the 6-position offers a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, often found in alkaloids and therapeutic agents. This compound is characterized by high purity and stability, making it suitable for rigorous synthetic applications.
Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate structure
2089665-57-4 structure
Product Name:Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
CAS No:2089665-57-4
MF:C12H14BrNO2
MW:284.149062633514
CID:5668396
PubChem ID:131294908
Update Time:2025-06-28

Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2089665-57-4
    • EN300-26910185
    • Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
    • 3-Isoquinolinecarboxylic acid, 6-bromo-1,2,3,4-tetrahydro-, ethyl ester
    • Inchi: 1S/C12H14BrNO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-5,11,14H,2,6-7H2,1H3
    • InChI Key: DCYPXAAVDHNPJX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2CNC(C(=O)OCC)CC=2C=1

Computed Properties

  • Exact Mass: 283.02079g/mol
  • Monoisotopic Mass: 283.02079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Density: 1.402±0.06 g/cm3(Predicted)
  • Boiling Point: 355.9±42.0 °C(Predicted)
  • pka: 7.37±0.40(Predicted)

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Additional information on Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Comprehensive Guide to Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS No. 2089665-57-4)

Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS No. 2089665-57-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the tetrahydroisoquinoline family, a class of heterocyclic compounds known for their diverse biological activities and applications in drug discovery. Researchers and industry professionals often seek information on its synthesis, properties, and potential uses, making it a trending topic in modern chemistry.

The molecular structure of Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate features a bromine substituent at the 6-position and an ethyl ester group at the 3-position of the tetrahydroisoquinoline core. This unique arrangement contributes to its reactivity and makes it a valuable intermediate in organic synthesis. The compound's CAS number 2089665-57-4 serves as a unique identifier in chemical databases, ensuring accurate referencing across scientific literature and commercial catalogs.

In recent years, the demand for tetrahydroisoquinoline derivatives has surged due to their potential applications in medicinal chemistry. Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is particularly interesting as a building block for the development of novel therapeutic agents. Its structural motif is frequently explored in the design of central nervous system (CNS) drugs, antimicrobial agents, and enzyme inhibitors, aligning with current research trends in personalized medicine and targeted therapies.

The synthesis of Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves multi-step organic reactions, including Pictet-Spengler cyclization and subsequent functionalization. Chemical suppliers and research institutions often inquire about optimized synthetic routes and scale-up procedures for this compound, reflecting the growing need for efficient production methods in pharmaceutical development. The bromine atom at position 6 offers excellent opportunities for further cross-coupling reactions, making it a versatile intermediate in modern synthetic chemistry.

From a commercial perspective, CAS 2089665-57-4 has seen increasing market demand as a research chemical. Analytical data shows rising search volumes for terms like "buy Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate" and "2089665-57-4 supplier," indicating strong interest from the pharmaceutical and biotechnology sectors. The compound's purity specifications, typically ≥95% by HPLC, are crucial for research applications, and suppliers often provide detailed analytical certificates to meet industry standards.

In drug discovery pipelines, 6-bromo-tetrahydroisoquinoline derivatives are being investigated for their potential bioactivities. Recent publications have explored their role as dopamine receptor modulators and neuroprotective agents, addressing current healthcare challenges in neurological disorders. The ester functionality in Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate allows for straightforward derivatization, enabling medicinal chemists to rapidly generate analog libraries for structure-activity relationship studies.

The physical properties of Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 2089665-57-4) include a molecular weight of 298.15 g/mol and characteristic spectral data (1H NMR, 13C NMR, and mass spectrometry) that facilitate compound identification. Researchers frequently search for "2089665-57-4 NMR data" and "6-bromo-THIQ solubility," highlighting the need for comprehensive technical information about this compound. Its stability under standard laboratory conditions makes it suitable for various experimental protocols.

Looking forward, the applications of Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate are expected to expand as research into heterocyclic medicinal compounds continues to advance. With the pharmaceutical industry's growing focus on CNS-targeted therapies and precision medicine, this compound represents an important tool for chemical biology and drug development. Its commercial availability through specialized chemical suppliers ensures accessibility for academic and industrial research teams worldwide.

For researchers working with CAS 2089665-57-4, proper handling and storage recommendations include protection from moisture and storage at controlled room temperature. While not classified as hazardous under standard regulations, appropriate laboratory practices should always be followed when handling this chemical intermediate. The compound's material safety data sheet (MSDS) provides essential information for safe laboratory use.

The growing scientific literature on tetrahydroisoquinoline scaffolds confirms the enduring importance of compounds like Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate in contemporary research. As synthetic methodologies advance and biological screening technologies improve, this compound will likely play an increasingly significant role in the discovery of new bioactive molecules and therapeutic candidates across multiple disease areas.

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